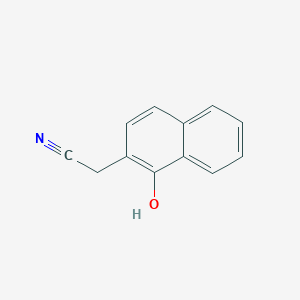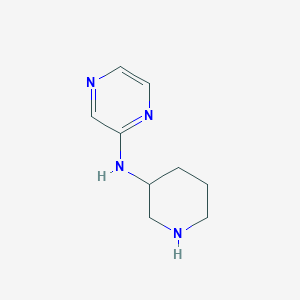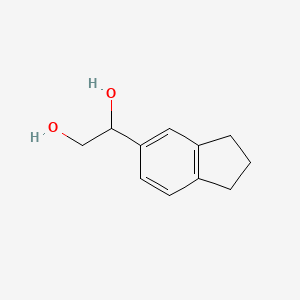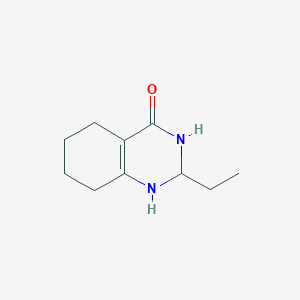
2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine is a piperidine derivative. Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom. These compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reductive amination of ketones or aldehydes with amines in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, continuous-flow processes are often employed to enhance the efficiency and yield of the synthesis. For example, the use of a micro fixed-bed reactor packed with a catalyst like 5% Pt/C can significantly reduce reaction time and improve product purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,6,6-Tetramethylpiperidin-4-amine
- 2,2-Dimethyl-6-phenylpiperidin-4-one
- 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine
Uniqueness
2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
861379-55-7 |
|---|---|
Formule moléculaire |
C11H24N2 |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
2,2-dimethyl-6-(2-methylpropyl)piperidin-4-amine |
InChI |
InChI=1S/C11H24N2/c1-8(2)5-10-6-9(12)7-11(3,4)13-10/h8-10,13H,5-7,12H2,1-4H3 |
Clé InChI |
BYVWIBFQMFRSRL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1CC(CC(N1)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methylfuro[3,2-F]quinoline](/img/structure/B11910752.png)

![(E)-2-(1,4-Dioxaspiro[4.5]decan-6-ylidene)ethanol](/img/structure/B11910772.png)
![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11910780.png)




![4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11910811.png)




